molecular formula C14H16N8S B6453042 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine CAS No. 2549047-21-2

6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No.: B6453042
CAS No.: 2549047-21-2
M. Wt: 328.40 g/mol
InChI Key: PEMWRLBAEXFZMC-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperidin-4-yl group substituted at the 1-position, with a cyclopropyl-modified imidazolidine-2,4-dione moiety. The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its role in kinase inhibition and nucleotide mimicry, while the cyclopropyl group may enhance metabolic stability and conformational rigidity . The piperidine ring likely contributes to solubility and target binding via its basic nitrogen.

Properties

IUPAC Name

6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N8S/c1-23-14-15-3-2-10(20-14)21-4-6-22(7-5-21)13-11-12(17-8-16-11)18-9-19-13/h2-3,8-9H,4-7H2,1H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMWRLBAEXFZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine typically involves the following steps:

  • Preparation of the pyrimidine derivative: : Starting with a pyrimidine precursor, the 2-(methylsulfanyl) group is introduced using a methylation reaction with appropriate reagents and conditions.

  • Formation of the piperazine intermediate: : The pyrimidine derivative is then reacted with piperazine under controlled conditions to form the desired intermediate.

  • Coupling with purine moiety: : The piperazine intermediate is finally coupled with a purine derivative, often under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production might utilize optimized reaction conditions to maximize yield and purity. This could involve high-throughput synthesis techniques, automated reaction monitoring, and rigorous purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound can undergo oxidation reactions, typically affecting the methylsulfanyl group.

  • Reduction: : Reduction reactions may be utilized to alter the purine or pyrimidine rings.

  • Substitution: : Various substitution reactions can occur on the pyrimidine and purine rings, allowing for functional group modifications.

Common Reagents and Conditions:
  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts for substitution reactions: : Palladium on carbon, platinum, or other transition metal catalysts.

Major Products: Depending on the type of reaction, the major products include oxidized or reduced forms of the original compound, as well as various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has been explored for its potential as an antiviral and anticancer agent . The compound's ability to inhibit specific enzymes involved in viral replication and cancer cell proliferation is under investigation. Preliminary studies suggest that it may interact with key proteins in signaling pathways that regulate cell growth and apoptosis.

Biochemical Assays

This compound serves as a valuable probe in biochemical assays to study enzyme activities and protein interactions. Its unique structure allows for specificity in binding to active sites of enzymes, providing insights into the mechanisms of action of various biochemical pathways.

Drug Development

The compound is being evaluated in drug discovery programs aimed at developing new therapeutics for diseases such as cancer and viral infections. Its structural features suggest that it may have dual functionalities, targeting multiple pathways simultaneously.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of this compound against influenza virus strains. Results indicated that the compound effectively inhibited viral replication in vitro by targeting the viral polymerase complex.

Case Study 2: Anticancer Potential

Another research project focused on the compound's effects on human cancer cell lines. The findings showed significant cytotoxicity against breast cancer cells, suggesting that it may induce apoptosis through caspase activation.

Mechanism of Action

The mechanism of action of 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. The precise molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Key Structural and Hypothesized Pharmacological Differences

Compound Name Core Structure Key Substituents Hypothesized Effects
Target Compound Pyrazolo[3,4-d]pyrimidine Cyclopropyl, imidazolidine-dione High rigidity; improved metabolic stability; moderate solubility
3-(6-(Ethylthio)-...phenol () Pyrazolo[3,4-d]pyrimidine Ethylthio, phenol Enhanced hydrogen bonding; potential CYP450 interactions due to sulfur
Pyrido[3,4-d]pyrimidine analog () Pyrido[3,4-d]pyrimidine 2-Methyl, cyclopropyl Reduced kinase selectivity; altered electron density
7-(1-(2-Hydroxyethyl)piperidin-4-yl) derivative () Pyrazolo[3,4-d]pyrimidine 2-Hydroxyethyl Increased solubility; possible reduced CNS penetration

Biological Activity

The compound 6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine is a member of the purine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and related case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6SC_{19}H_{22}N_{6}S with a molecular weight of approximately 370.5 g/mol. The structure includes a purine core linked to a piperazine moiety and a methylsulfanyl-substituted pyrimidine ring.

PropertyValue
Molecular FormulaC19H22N6S
Molecular Weight370.5 g/mol
IUPAC NameThis compound
Canonical SMILESCC(C1=NC2=C(N1)N=C(N=C2)N)N(CCN(C)C)C

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in nucleotide metabolism, which can affect cellular proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial and antimycobacterial properties, particularly against Gram-positive and Gram-negative bacteria.
  • Anticancer Potential : Research suggests that the compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell growth and survival.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated that the compound exhibited significant activity against multiple bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Studies

In vitro tests demonstrated that the compound could inhibit the growth of several cancer cell lines, including A431 (vulvar epidermal carcinoma). The mechanism was linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators .

Enzyme Inhibition

The compound's ability to inhibit acetylcholinesterase (AChE) was assessed, revealing potential implications for neurodegenerative diseases such as Alzheimer's. The inhibition profile indicated that it could serve as a lead compound for developing AChE inhibitors .

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